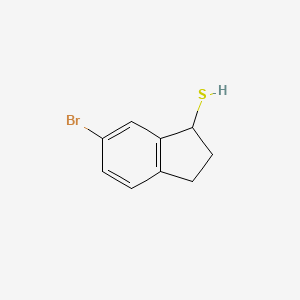

6-bromo-2,3-dihydro-1H-indene-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrS |

|---|---|

Molecular Weight |

229.14 g/mol |

IUPAC Name |

6-bromo-2,3-dihydro-1H-indene-1-thiol |

InChI |

InChI=1S/C9H9BrS/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 |

InChI Key |

YMVDQJZFAMWECI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1S)C=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2,3 Dihydro 1h Indene 1 Thiol and Its Analogs

Direct Thiolation Approaches on Indane Scaffolds

Direct thiolation involves the introduction of a thiol group onto a pre-existing 6-bromoindane framework. This can be achieved through nucleophilic substitution or, less commonly for this specific position, through catalytic methods.

A primary strategy for synthesizing the target thiol involves the nucleophilic displacement of a leaving group at the C1 position of a 6-bromoindane derivative. This reaction follows a classical SN2 mechanism. The required precursor, 1-halo-6-bromo-2,3-dihydro-1H-indene (where the halogen is typically chlorine or bromine), can be synthesized from 6-bromo-2,3-dihydro-1H-inden-1-ol.

The alcohol is first converted into a better leaving group, such as a tosylate or directly into a halide. This activated intermediate is then treated with a sulfur nucleophile. Common sulfur nucleophiles for this purpose include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or sodium thiomethoxide followed by demethylation. The use of NaSH is a direct and common approach for installing a thiol group.

Table 1: Nucleophilic Substitution for Thiol Synthesis

| Precursor | Reagent | Product | Notes |

|---|---|---|---|

| 1-Chloro-6-bromoindane | 1. Thiourea 2. NaOH(aq) | 6-Bromo-2,3-dihydro-1H-indene-1-thiol | Two-step process involving an isothiouronium salt intermediate. |

| 1-Bromo-6-bromoindane | NaSH | This compound | Direct displacement; requires careful control to avoid side reactions. |

This method's effectiveness is contingent on the successful preparation of the C1-halogenated 6-bromoindane precursor and minimizing elimination side reactions, which can compete with the desired substitution.

Transition-metal-catalyzed reactions are powerful tools for forming carbon-sulfur bonds. nih.gov Palladium, copper, and nickel complexes are commonly used to catalyze the cross-coupling of aryl or vinyl halides with thiols. researchgate.netresearchgate.net However, the application of these methods for direct thiolation at an sp³-hybridized carbon, such as the C1 position of the indane scaffold, is less common and more challenging than on sp² carbons.

While there is extensive research on the palladium-catalyzed coupling of thiols with aryl halides, which could be relevant for other positions on the indane ring system, direct catalytic thiolation at the benzylic C1 position is not a standard approach. nih.gov Such a transformation would likely require advanced catalytic systems capable of C-H activation, which represents a developing area of organic synthesis. Therefore, for the specific synthesis of this compound, this approach is not as established as nucleophilic substitution or functional group interconversion.

Multi-Step Synthesis through Functional Group Interconversion

A more robust and frequently employed strategy involves a multi-step pathway where functional groups on the indane skeleton are chemically transformed to yield the target thiol. This approach offers greater control and versatility.

The most common and versatile route to this compound begins with the corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-1-one (6-bromo-1-indanone). The synthesis of 1-indanones is well-documented, with methods like intramolecular Friedel-Crafts acylation being particularly prevalent. nih.govd-nb.info

The synthetic sequence from the indanone involves two key steps:

Reduction of the Ketone: The carbonyl group of 6-bromo-1-indanone (B133036) is reduced to a secondary alcohol, yielding 6-bromo-2,3-dihydro-1H-inden-1-ol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for this transformation.

Conversion of the Alcohol to a Thiol: The resulting alcohol is then converted to the thiol. A direct and stereospecific method for this conversion is the Mitsunobu reaction. wikipedia.orgmdpi.com The alcohol is treated with a thiolating agent, such as thioacetic acid (CH₃COSH), in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This reaction typically proceeds with a complete inversion of stereochemistry at the C1 position. nih.gov The resulting thioacetate (B1230152) is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to afford the final thiol.

Table 2: Synthesis via Indanone Functional Group Interconversion

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 6-Bromo-1-indanone | NaBH₄, Methanol | 6-Bromo-1-indanol |

| 2a | 6-Bromo-1-indanol | PPh₃, DIAD, CH₃COSH | S-(6-Bromo-2,3-dihydro-1H-inden-1-yl) ethanethioate |

This pathway is advantageous due to the relatively high yields and the ability to control stereochemistry, which is discussed in section 2.3.

Synthesizing the target compound starting from indene (B144670) itself requires strategic halogenation. Direct bromination of indene typically adds bromine across the double bond of the five-membered ring, yielding 1,2-dibromoindane, which is not the desired substitution pattern.

A more effective strategy involves establishing the 6-bromo substitution on the aromatic ring prior to the formation of the indane nucleus. This is typically achieved through an intramolecular Friedel-Crafts reaction. The synthesis starts with a suitably substituted benzene (B151609) derivative, such as 3-(4-bromophenyl)propanoic acid. This precursor, which already contains the required bromine atom at the correct position relative to the side chain, can be cyclized under acidic conditions (e.g., using polyphosphoric acid or a Lewis acid with the corresponding acyl chloride) to form 6-bromo-1-indanone. nih.gov

Once 6-bromo-1-indanone is formed, the synthesis proceeds as described in section 2.2.1. This approach avoids the challenges of regioselectively halogenating the aromatic ring of an existing indane or indene molecule.

Asymmetric Synthetic Routes to Enantiomerically Enriched this compound

The C1 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The development of asymmetric syntheses to selectively produce one enantiomer is crucial for applications where stereochemistry is important.

The key strategic point for introducing chirality is the reduction of the prochiral precursor, 6-bromo-1-indanone. Catalytic asymmetric reduction provides an efficient method to produce enantiomerically enriched 6-bromo-1-indanol. Several catalytic systems are known to be effective for the asymmetric reduction of ketones, including:

Corey-Bakshi-Shibata (CBS) Catalysts: These chiral oxazaborolidine-based catalysts, used with a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BMS), are highly effective in reducing ketones to alcohols with high enantioselectivity. chemicalbook.com

Chiral Ruthenium or Rhodium Complexes: Hydrogenation using catalysts based on these metals with chiral ligands (e.g., BINAP) can also afford highly enantioenriched alcohols.

Enzyme-catalyzed reductions: Biocatalysis using specific ketoreductase enzymes can provide excellent enantioselectivity under mild conditions. nih.gov

Table 3: Asymmetric Reduction of 1-Indanone Analogs

| Catalyst System | Reducing Agent | Enantiomeric Excess (ee) |

|---|---|---|

| (S)-CBS catalyst | Borane-DMS | Typically >90% |

| Chiral Prolinol derivatives | Borane-DMS | Up to 97% |

Once the enantiomerically enriched 6-bromo-1-indanol is obtained, it must be converted to the thiol with control of stereochemistry. As previously mentioned, the Mitsunobu reaction is ideal for this purpose as it proceeds via a well-defined SN2 mechanism, resulting in a clean inversion of the stereocenter. wikipedia.orgnih.gov Therefore, if (R)-6-bromo-1-indanol is used as the starting material, the Mitsunobu reaction will yield (S)-6-bromo-2,3-dihydro-1H-indene-1-thiol. This two-step sequence of asymmetric reduction followed by a stereoinvertive Mitsunobu reaction is a powerful and reliable method for accessing enantiopure indane thiols.

Chiral Catalyst-Mediated Enantioselective Synthesis

Enantioselective catalysis offers a direct and atom-economical approach to chiral molecules from prochiral precursors. In the context of 2,3-dihydro-1H-indene derivatives, chiral catalysts are employed to control the stereochemical outcome of key bond-forming reactions, leading to the preferential formation of one enantiomer over the other.

One prominent strategy involves the asymmetric reduction of a corresponding ketone precursor, such as 6-bromo-2,3-dihydro-1H-inden-1-one. While direct catalytic asymmetric synthesis of a thiol from a ketone is not standard, the synthesis of the corresponding chiral alcohol (6-bromo-2,3-dihydro-1H-inden-1-ol) is a well-established transformation that can then be converted to the thiol. For instance, the Corey-Bakshi-Shibata (CBS) reduction or copper(I) hydride-catalyzed hydrosilylation of indanones can yield chiral indanols with high enantioselectivity. nih.gov

Another approach is the enantioselective protonation of silyl (B83357) enol ethers derived from indanones. Gold(I) complexes with chiral ligands like BINAP have been shown to catalyze the asymmetric protonation of silyl enol ethers of substituted indanones, yielding chiral indanones with high enantiomeric excess (ee). nih.gov These chiral ketones can then be stereoselectively reduced to the corresponding alcohols and subsequently converted to the desired thiols. For bromo-substituted indanones, this method has demonstrated excellent enantioselectivity, with ee values up to 97%. nih.gov

Furthermore, the synthesis of chiral 1-aminoindanes, which are structural analogs of the target thiol, has been achieved through enantioselective [3+2] annulation of aromatic aldimines and alkenes using chiral half-sandwich scandium catalysts. This method provides access to multisubstituted chiral 1-aminoindanes with high regio-, diastereo-, and enantioselectivity. nih.gov Such strategies highlight the potential for developing analogous catalytic systems for the synthesis of chiral indane thiols.

| Catalyst/Ligand | Substrate | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| CuH/(S)-DTBM-SEGPHOS | Substituted Indanone | Chiral Indanol | Good to Excellent |

| Corey-Bakshi-Shibata (CBS) Catalyst | Substituted Indanone | Chiral Indanol | Good to Excellent |

| Au(I)/BINAP Complex | Silyl Enol Ether of Bromo-Indanone | Chiral Bromo-Indanone | up to 97% |

| Chiral Half-Sandwich Scandium Catalyst | Aromatic Aldimine and Alkene | Chiral 1-Aminoindane | up to 99:1 er |

Chromatographic Chiral Resolution Techniques for Enantiomeric Purity

Chromatographic resolution is a powerful technique for separating enantiomers from a racemic mixture to obtain enantiomerically pure compounds. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

For the enantiomeric purification of this compound or its analogs, a racemic mixture would be passed through a column packed with a CSP. The enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and, thus, their separation.

A variety of CSPs are commercially available and have been successfully used for the resolution of chiral compounds, including those with bromine substituents and cyclic structures. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used due to their broad applicability. nih.gov These CSPs can separate a wide range of racemates, including those containing aromatic rings and heteroatoms like bromine and sulfur.

Cyclodextrin-based CSPs are another important class of stationary phases for chiral separations. nih.gov The hydrophobic cavity of the cyclodextrin (B1172386) can include the aromatic part of the indane ring, while interactions with the hydroxyl groups on the rim of the cyclodextrin can lead to chiral recognition. The choice of the appropriate CSP and the mobile phase composition is critical for achieving successful enantioseparation. sigmaaldrich.com

In some cases, derivatization of the analyte with a chiral derivatizing agent to form diastereomers can facilitate separation on a standard achiral column. However, direct chiral chromatography on a CSP is often preferred as it avoids the need for additional reaction and purification steps. nih.gov

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad range of racemates, including aromatic and halogenated compounds |

| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin and their derivatives | Compounds with aromatic rings that can fit into the cyclodextrin cavity |

| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic rings (e.g., dinitrophenyl groups) | Compounds with complementary π-electron systems |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Polar and ionizable compounds, including amines and carboxylic acids |

Reactivity and Mechanistic Investigations of 6 Bromo 2,3 Dihydro 1h Indene 1 Thiol

Transformations of the Thiol Moiety

The thiol group (-SH) is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation. These characteristics allow it to participate in a wide array of chemical transformations.

Oxidation Reactions to Sulfoxides, Sulfones, and Disulfides

The sulfur atom in the thiol group of 6-bromo-2,3-dihydro-1H-indene-1-thiol can be readily oxidized to various higher oxidation states. The specific product often depends on the choice of oxidant and the reaction conditions.

Sulfoxides and Sulfones: Controlled oxidation of the corresponding thioether (after an initial S-alkylation) or direct oxidation of the thiol can yield the corresponding sulfoxide (B87167) and subsequently the sulfone. A variety of reagents are effective for this transformation. For instance, hydrogen peroxide (H₂O₂) in the presence of a metal catalyst is a common method. The selectivity between the sulfoxide and sulfone can often be controlled by the stoichiometry of the oxidant or the choice of catalyst. organic-chemistry.orgorganic-chemistry.org For example, tantalum carbide as a catalyst with H₂O₂ tends to favor sulfoxide formation, while niobium carbide promotes further oxidation to the sulfone. Other methods include using reagents like urea-hydrogen peroxide or Selectfluor™, which can provide good yields of sulfones. organic-chemistry.org

Disulfides: Thiols can undergo oxidative coupling to form disulfides. This transformation is a fundamental process in sulfur chemistry. Mild oxidizing agents, including air (O₂) in the presence of a base like triethylamine (B128534) (Et₃N), can efficiently produce the corresponding symmetrical disulfide. rsc.org The reaction can be significantly accelerated using ultrasound. rsc.org Other methods involve radical pathways, for example, using N-anomeric amides which can convert thiols to sulfur radicals that then couple. nih.gov Aromatic thiols, in particular, readily form disulfides under various oxidative conditions. nih.govresearchgate.net

Table 1: Representative Conditions for Oxidation of Thiol Derivatives

| Transformation | Reagent(s) | Solvent | Temperature | Product | Citation(s) |

|---|---|---|---|---|---|

| Sulfide (B99878) to Sulfoxide | H₂O₂ (1.1 eq.), TaC (cat.) | CH₂Cl₂/H₂O | Room Temp. | Sulfoxide | organic-chemistry.org |

| Sulfide to Sulfone | H₂O₂ (3 eq.), NbC (cat.) | CH₂Cl₂/H₂O | Room Temp. | Sulfone | organic-chemistry.org |

| Sulfide to Sulfone | O₂/Air | DMSO | 120 °C | Sulfone | researchgate.net |

| Thiol to Disulfide | Air (O₂), Et₃N | DMF | Room Temp. | Disulfide | rsc.org |

Nucleophilic Additions and Substitutions

The thiol group is an excellent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This allows it to participate in both substitution and addition reactions.

Nucleophilic Substitution: The thiolate anion, readily generated by treating the thiol with a mild base, can act as a potent nucleophile in Sₙ2 reactions. It can displace leaving groups from alkyl halides to form thioethers (sulfides). This is a fundamental and widely used method for forming carbon-sulfur bonds.

Nucleophilic Addition: Thiols are well-known to undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org The reaction, often catalyzed by a base, involves the 1,4-addition of the thiol to the electrophilic double bond, forming a β-thioether ketone or ester. acsgcipr.orgresearchgate.net This reaction is highly efficient for creating C-S bonds. wikipedia.org Another key addition reaction is the thiol-ene reaction, where a thiol adds across a double bond, typically via a free-radical mechanism, resulting in an anti-Markovnikov product. wikipedia.org

Reactions Leading to Heterocyclic Systems

The nucleophilic nature of the thiol group makes it a valuable precursor for the synthesis of sulfur-containing heterocycles. By reacting with molecules containing two electrophilic centers (dielectrophiles), various ring systems can be constructed. For example, reaction with α,ω-dihaloalkanes can lead to the formation of cyclic thioethers. Furthermore, intramolecular reactions or additions can also lead to heterocyclic systems. nih.govnih.gov Reagents like disulfur (B1233692) dichloride (S₂Cl₂) are also employed to synthesize a wide variety of sulfur-containing heterocycles, including thiadiazoles and dithiazoles, through electrophilic addition pathways. researchgate.netosi.lv

Reactions Involving the Bromo-Substituent

The bromine atom attached to the aromatic ring of the indane core is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed reactions and halogen-metal exchange.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis. The reactivity order for aryl halides in these reactions is typically I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com It is one of the most robust methods for forming aryl-aryl bonds. A wide range of palladium catalysts and ligands can be employed, and reaction conditions can be tuned for various substrates. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgjk-sci.com The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide. acs.orgwuxiapptec.com This method is a premier technique for synthesizing arylamines.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an aryl-alkyne. organic-chemistry.org The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Copper-free versions have also been developed, which can be advantageous for sensitive substrates. ucsb.eduresearchgate.net Aryl bromides are common substrates for this transformation. acs.org

Table 2: Representative Conditions for Cross-Coupling of Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Citation(s) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Biaryl | wikipedia.orgyonedalabs.com |

| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Arylamine | libretexts.orgjk-sci.comacs.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Arylalkyne | organic-chemistry.orgwikipedia.org |

Pathways for Halogen Exchange

The carbon-bromine bond can be converted into other functionalities through halogen exchange pathways.

Halogen-Metal Exchange: A primary route for functionalizing aryl bromides is through halogen-metal exchange. wikipedia.org This typically involves reacting the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C or lower). tcnj.eduethz.ch This reaction is generally very fast and efficient for bromides, replacing the bromine atom with a lithium atom. acs.orgharvard.edu The resulting aryllithium species is a powerful nucleophile and can be reacted with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups. This two-step sequence allows for the introduction of functionalities not easily accessible through direct substitution or cross-coupling.

Chemical Reactivity of the Dihydroindene Core

The dihydroindene core, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid scaffold that influences the reactivity of its substituents. The reactivity of this core can be explored through cycloaddition reactions and functionalization of its aromatic portion.

Cycloaddition Reactions and Ring-Forming Processes

The 2,3-dihydro-1H-indene scaffold can participate in cycloaddition reactions, leading to the formation of more complex polycyclic systems. These reactions can involve either the aromatic portion or substituents on the five-membered ring.

Diels-Alder Reactions: The aromatic ring of the indane core is generally unreactive as a diene in standard Diels-Alder reactions due to its aromatic stability. wikipedia.org However, derivatives of indene (B144670), the unsaturated analogue of indane, can act as dienophiles. For instance, indenone has been shown to be a viable dienophile in Diels-Alder reactions. acs.org While this compound itself is not a diene or a typical dienophile, synthetic modifications could introduce unsaturation, thereby enabling its participation in [4+2] cycloadditions. nih.gov The regioselectivity of such reactions would be influenced by the electronic nature of the substituents on both the diene and dienophile. masterorganicchemistry.comorganic-chemistry.org

1,3-Dipolar Cycloadditions: A more common cycloaddition pathway for indane derivatives involves 1,3-dipolar cycloadditions. These reactions are powerful methods for constructing five-membered heterocyclic rings. wikipedia.org For example, spiro indane-1,3-dione pyrrolizidine (B1209537) compounds have been synthesized through the 1,3-dipolar cycloaddition of ninhydrin, L-proline, and various alkenes. researchgate.net This suggests that if the thiol group of this compound were converted into a suitable 1,3-dipole, or if the molecule were reacted with an external 1,3-dipole, complex spirocyclic structures could be accessed. The regioselectivity of these cycloadditions is often controlled by the nature of the dipolarophile. nih.gov

The following table summarizes potential cycloaddition reactions involving the indane scaffold, based on analogous systems.

| Reaction Type | Reactant(s) | Product Type | Potential for this compound |

| Diels-Alder wikipedia.orgnih.gov | Indenone derivative (as dienophile) + Diene | Substituted cyclohexene (B86901) fused to indane core | Requires prior modification to introduce unsaturation. |

| 1,3-Dipolar Cycloaddition wikipedia.orgnih.gov | Indane-derived azomethine ylide + Dipolarophile | Spiro-pyrrolidine indane derivative | Feasible upon conversion of a functional group to a 1,3-dipole. |

Ring-Closing Metathesis (RCM): While not a cycloaddition, RCM is a powerful ring-forming process. If appropriate alkenyl side chains were introduced to the this compound scaffold, intramolecular RCM could be employed to construct additional fused rings, leading to complex polycyclic architectures. airo.co.in

Functionalization of the Aromatic Ring

The bromine atom on the aromatic ring of this compound is a key functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituted indane core is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. wikipedia.org This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position of the indane ring. The choice of palladium catalyst and ligands is crucial for achieving high yields. nih.govlibretexts.orgorganic-chemistry.orgharvard.edu

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.org This method would enable the introduction of an alkynyl moiety at the 6-position, which can be a versatile functional group for further transformations. organic-chemistry.orgyoutube.comlibretexts.orgresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond with the creation of a substituted alkene. organic-chemistry.orgnih.gov This would allow for the vinylation of the 6-position of the indane core. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. nih.govnih.gov This would allow for the introduction of primary or secondary amine functionalities at the 6-position, leading to a variety of N-substituted indane derivatives. researchgate.net

The table below outlines the expected outcomes of various palladium-catalyzed cross-coupling reactions on the 6-bromoindane scaffold.

| Coupling Reaction | Coupling Partner | Product | Catalyst System (Typical) |

| Suzuki-Miyaura wikipedia.orglibretexts.org | R-B(OH)₂ | 6-R-2,3-dihydro-1H-indene-1-thiol (R = aryl, vinyl) | Pd(PPh₃)₄, base |

| Sonogashira wikipedia.orglibretexts.org | R-C≡CH | 6-(R-C≡C)-2,3-dihydro-1H-indene-1-thiol | PdCl₂(PPh₃)₂, CuI, base |

| Heck organic-chemistry.org | Alkene (H₂C=CHR) | 6-(R-CH=CH)-2,3-dihydro-1H-indene-1-thiol | Pd(OAc)₂, PPh₃, base |

| Buchwald-Hartwig Amination nih.gov | R¹R²NH | 6-(R¹R²N)-2,3-dihydro-1H-indene-1-thiol | Pd₂(dba)₃, ligand, base |

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are unreactive towards nucleophilic substitution. However, if the aromatic ring is sufficiently activated by strong electron-withdrawing groups, SNAr can occur. libretexts.orgyoutube.comlibretexts.orgnih.govyoutube.com In the case of this compound, the absence of strong electron-withdrawing groups ortho or para to the bromine atom makes direct SNAr challenging under standard conditions. The reaction would likely require harsh conditions or the use of highly specialized catalytic systems.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is characteristic of its structure and bonding.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of 6-bromo-2,3-dihydro-1H-indene-1-thiol, the most characteristic absorption would be the S-H stretching vibration of the thiol group, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. Other key absorptions would include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching vibrations just below 3000 cm⁻¹, and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

Raman spectroscopy, which is complementary to IR spectroscopy, is also used to study the vibrational modes of molecules. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the S-H stretch is also observable in the Raman spectrum, typically in the same 2550-2600 cm⁻¹ region. The aromatic ring vibrations, especially the symmetric ring breathing mode, are expected to give rise to strong Raman signals. The C-Br stretching vibration would also be Raman active. Surface-Enhanced Raman Spectroscopy (SERS) could be a particularly useful technique for studying this molecule, as thiols are known to adsorb strongly onto metallic surfaces like gold and silver, leading to a significant enhancement of the Raman signal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data for this compound is available in the reviewed literature. This technique would be crucial for determining the compound's exact molecular weight and elemental composition.

Hyphenated Techniques (e.g., LC-MS)

Detailed LC-MS analysis, which would provide information on both the retention time and mass-to-charge ratio of this compound and its potential impurities or degradation products, has not been publicly documented.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum for this compound, which would reveal information about its electronic transitions and conjugation, is not reported in the available scientific literature.

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methods for the separation and purity assessment of this compound, including details on the stationary phase, mobile phase composition, and detection parameters, are not described in the surveyed sources.

Gas Chromatography (GC) Considerations for Thiol Compounds

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the analysis of thiol compounds, such as this compound, presents unique challenges that require special consideration to achieve accurate and reproducible results.

System Inertness and Analyte Interaction: Thiols are known to be reactive and can interact with active sites within the GC system, particularly untreated metal surfaces like injectors, transfer lines, and column fittings. researchgate.netchromforum.org This interaction can lead to peak tailing, reduced analyte response, and poor reproducibility. To mitigate these effects, it is imperative to use a highly inert system. This includes utilizing deactivated or specially treated components, such as silco-treated metal parts, to minimize analyte loss. researchgate.net

Column Selection: The choice of the capillary column's stationary phase is critical for the successful separation of thiols. As polar compounds, thiols are best analyzed using polar or intermediate polar stationary phases. greyhoundchrom.com The selection is based on the principle of "like dissolves like," where the polarity of the stationary phase should match the polarity of the analyte to achieve optimal interaction and separation. greyhoundchrom.com For a compound like this compound, a polar phase would be appropriate. Column dimensions, including internal diameter (I.D.), film thickness, and length, also play a significant role. Thinner film columns are generally preferred for analytes with higher boiling points, while thicker films can increase retention for more volatile compounds. greyhoundchrom.com

Detection Methods: While a standard mass spectrometer (MS) can be used as a detector, sulfur-containing compounds can benefit from more specific detection methods. A Sulfur Chemiluminescence Detector (SCD) offers high selectivity and sensitivity for sulfur compounds and is often preferred over MS to avoid interference from solvents or other sample matrix components. researchgate.net If using GC-MS, operating in Selected Ion Monitoring (SIM) mode can enhance sensitivity and selectivity compared to full scan (TIC) mode. researchgate.netchromforum.org

Derivatization: To overcome the challenges associated with thiol analysis, derivatization is a common strategy. This process involves chemically modifying the thiol group (-SH) to form a more stable and less reactive derivative. For instance, derivatizing a thiol with a maleimide (B117702) compound can protect the reactive thiol group, improve its thermal stability, and increase its boiling point. google.com This allows for potentially higher injection volumes and improved chromatographic performance. google.com

The following interactive table illustrates hypothetical GC parameters and their expected outcomes for the analysis of a thiol compound, demonstrating the importance of methodological choices.

| Parameter | Option 1 | Option 2 | Rationale |

| GC Column Phase | Non-Polar (e.g., DB-1) | Polar (e.g., DB-WAX) | Polar columns provide better selectivity for polar analytes like thiols. greyhoundchrom.com |

| Detector | MS (Full Scan) | SCD | SCD is highly specific for sulfur, reducing matrix interference and improving sensitivity. researchgate.net |

| System Components | Standard Stainless Steel | Silco-treated Steel | Inert components prevent analyte adsorption and degradation, ensuring accurate quantification. researchgate.net |

| Sample Prep | No Derivatization | Derivatization | Protects the reactive thiol group, leading to improved peak shape and stability. google.com |

This table presents illustrative data to highlight the impact of different analytical parameters.

Chiral Chromatography for Enantiomeric Purity Analysis

This compound possesses a chiral center at the carbon atom bearing the thiol group, meaning it can exist as two non-superimposable mirror images called enantiomers. gcms.cz Distinguishing and quantifying these enantiomers is critical in many applications, and chiral chromatography is the primary analytical technique for this purpose. gcms.czwikipedia.org

Direct Chiral Separation: The most common approach for chiral separation is using a chiral stationary phase (CSP). acs.org These phases are designed with chiral selectors that interact differently with each enantiomer, leading to different retention times and, thus, separation. A widely used class of CSPs for GC involves derivatized cyclodextrins incorporated into a polysiloxane polymer. gcms.cz The selection of the specific cyclodextrin (B1172386) derivative is crucial for achieving enantiomeric resolution for a particular compound.

Indirect Chiral Separation: An alternative method is the indirect approach, where the enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.orgacs.org These diastereomers have different physical properties and can be separated on a conventional achiral column. acs.org However, this method has potential drawbacks, including the need for a CDA with high enantiomeric purity and the risk of racemization during the derivatization reaction. wikipedia.org For thiols, various chiral reagents can be employed for pre-column derivatization. researchgate.net

The enantiomeric purity, or enantiomeric excess (ee), is a critical parameter determined from the peak areas of the two enantiomers in the chromatogram.

The following interactive table shows hypothetical results from a chiral GC analysis of this compound, illustrating the separation of its (R) and (S) enantiomers.

| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |

| (S)-enantiomer | 15.25 | 98500 | 2.1 |

| (R)-enantiomer | 15.80 | 1500 |

This table contains hypothetical data for illustrative purposes, based on a separation using a chiral cyclodextrin-based GC column. A resolution value (Rs) greater than 1.5 indicates baseline separation.

Computational and Theoretical Studies on 6 Bromo 2,3 Dihydro 1h Indene 1 Thiol

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These investigations can predict molecular geometry, stability, and spectroscopic behavior with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density of the system, DFT calculations can find the geometry that corresponds to the lowest energy state on the potential energy surface. For 6-bromo-2,3-dihydro-1H-indene-1-thiol, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would typically be employed to accurately model its structure. materialsciencejournal.org The calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

Hypothetical Optimized Geometric Parameters

Below is an interactive table presenting hypothetical geometric parameters for the optimized structure of this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-S | 1.82 Å |

| Bond Length | S-H | 1.35 Å |

| Bond Angle | C-S-H | 96.5° |

| Bond Angle | Br-C-C (aromatic) | 119.8° |

| Dihedral Angle | H-C1-C2-C3 | 15.2° |

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. mdpi.com These theoretical predictions are crucial for assigning signals in experimental NMR spectra.

Similarly, DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. spectroscopyonline.com This analysis helps in identifying the characteristic vibrational modes of functional groups, such as the S-H stretch of the thiol group and the C-Br stretch.

Hypothetical Predicted Spectroscopic Data

This interactive table shows illustrative predicted ¹H NMR chemical shifts and key vibrational frequencies for this compound.

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.35 ppm | Aromatic H (adjacent to Br) |

| ¹H NMR | Chemical Shift (δ) | 7.10 ppm | Aromatic H |

| ¹H NMR | Chemical Shift (δ) | 4.50 ppm | H on C1 (attached to SH) |

| ¹H NMR | Chemical Shift (δ) | 2.15 ppm | Thiol H (S-H) |

| IR Spectroscopy | Vibrational Frequency | 2550 cm⁻¹ | S-H Stretch |

| IR Spectroscopy | Vibrational Frequency | 650 cm⁻¹ | C-Br Stretch |

| IR Spectroscopy | Vibrational Frequency | 2950 cm⁻¹ | Aliphatic C-H Stretch |

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. nih.gov From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactive nature.

Hypothetical FMO Analysis and Reactivity Descriptors

The following table contains hypothetical values for the FMO energies and global reactivity descriptors for this compound.

| Parameter | Predicted Value | Unit |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -1.10 | eV |

| HOMO-LUMO Gap (ΔE) | 5.15 | eV |

| Electronegativity (χ) | 3.68 | eV |

| Chemical Hardness (η) | 2.58 | eV |

Hypothetical Electronic Properties

This table provides hypothetical values for the dipole moment and polarizability of this compound.

| Property | Component | Predicted Value | Unit |

| Dipole Moment | μ_total | 2.15 | Debye |

| Polarizability | α_iso | 185.7 | a.u. |

Intermolecular Interactions and Crystal Lattice Analysis (e.g., Hirshfeld Surfaces)

In the solid state, molecules pack together to form a crystal lattice, held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. scirp.org By mapping properties onto a surface defined by the molecule's electron density, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces). For this compound, this analysis would likely highlight the significant roles of Br···H, H···H, and C···H contacts in dictating the crystal packing arrangement. nih.govnih.gov The analysis generates a 2D "fingerprint plot" that provides a quantitative summary of the different types of intermolecular contacts.

Hypothetical Hirshfeld Surface Contact Contributions

This interactive table illustrates the expected percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for crystalline this compound.

| Contact Type | Percentage Contribution | Description |

| H···H | 45.5% | Represents the most abundant contacts, typical for organic molecules. |

| Br···H / H···Br | 22.0% | Significant interactions involving the bromine atom, indicating potential weak halogen bonding. |

| C···H / H···C | 18.5% | Contacts involving the carbon framework and hydrogen atoms. |

| S···H / H···S | 8.0% | Interactions involving the thiol group, potentially weak hydrogen bonds. |

| Other | 6.0% | Minor contributions from other contact types. |

Applications and Emerging Research Frontiers for 6 Bromo 2,3 Dihydro 1h Indene 1 Thiol

Contributions to Advanced Organic Synthesis

The bifunctional nature of 6-bromo-2,3-dihydro-1H-indene-1-thiol makes it a versatile building block for the construction of complex molecular architectures. The thiol group can be readily oxidized or participate in nucleophilic substitution and addition reactions, while the bromine atom is a handle for metal-catalyzed cross-coupling reactions.

As Stereoselective Building Blocks for Complex Molecules

The indane core of this compound provides a rigid framework that can be exploited in stereoselective synthesis. The introduction of chirality at the 1-position, followed by diastereoselective reactions, could lead to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and catalysis. The thiol group can act as a directing group or be transformed into various other functionalities, further expanding its synthetic utility.

Precursors for Heterocyclic Compound Libraries

Heterocyclic compounds are of paramount importance in drug discovery and materials science. This compound can serve as a precursor for the synthesis of a diverse range of sulfur-containing heterocycles. For instance, reaction of the corresponding bromo-indanone with thioamides or thiourea (B124793) can yield indeno-thiazole derivatives. researchgate.net The thiol group in the target molecule offers a direct route to similar fused heterocyclic systems through intramolecular cyclization reactions or by reacting with suitable bifunctional reagents. The bromine atom can be subsequently functionalized to introduce further diversity into the molecular library.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant(s) | Resulting Heterocyclic Core | Potential Reaction Type |

| α-haloketone | Indeno[1,2-b]thiophene | Nucleophilic substitution followed by cyclization |

| Aldehyde/Ketone | 1,3-Thiazolidine derivative | Condensation reaction |

| Isothiocyanate | Dithiocarbamate intermediate | Nucleophilic addition |

Role in the Synthesis of Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest due to their unique electronic and photophysical properties. chemistryviews.org The bromo-indane moiety of this compound can be utilized in the construction of larger polycyclic systems through reactions like Suzuki-Miyaura or Heck cross-coupling. chemistryviews.orgnih.gov The indane unit can serve as a foundational element, with the bromine atom providing a site for annulation to build more complex, angularly fused aromatic structures. nih.gov The thiol group could be used to introduce heteroatoms into the final PAH structure, thereby tuning its electronic properties.

Potential in Materials Science Innovations

The combination of a polarizable thiol group, a heavy bromine atom, and a conjugated system within the this compound framework suggests its potential for applications in materials science, particularly in the development of functional polymers and non-linear optical materials.

Development of Functional Monomers and Polymers

Functional monomers are the building blocks for creating polymers with tailored properties. nih.gov this compound could potentially be used as a functional monomer in polymerization reactions. The thiol group can participate in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction, to form well-defined polymer architectures. The presence of the bromine atom would result in a polymer with tunable refractive index and flame-retardant properties. Furthermore, the indane unit would impart rigidity to the polymer backbone, potentially leading to materials with high thermal stability.

Table 2: Potential Polymerization Pathways and Properties

| Polymerization Method | Role of Monomer | Potential Polymer Properties |

| Thiol-ene polymerization | Chain transfer agent or comonomer | High refractive index, improved thermal stability |

| Polycondensation | Bifunctional monomer (after modification) | Enhanced rigidity, flame retardancy |

| Ring-opening metathesis polymerization (ROMP) | Functional monomer with a polymerizable group | Well-defined architecture, tailored functionality |

Exploration in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for applications in optical computing, data storage, and telecommunications. nih.govnih.gov Organic molecules with donor-π-acceptor motifs often exhibit significant NLO properties. nih.gov While this compound itself may not be a strong NLO chromophore, it can serve as a valuable precursor for the synthesis of NLO-active molecules. The bromine atom can be replaced with various electron-donating or electron-withdrawing groups via cross-coupling reactions to create push-pull systems. The indane scaffold provides a conjugated bridge, and the thiol group can be used to anchor the molecule to surfaces or incorporate it into larger assemblies. Theoretical studies on related indane and fluorene (B118485) derivatives have shown that their structural and electronic properties can be tuned to enhance their NLO response. rsc.org

Table 3: Key Molecular Features for NLO Activity

| Molecular Feature | Role in NLO Properties | Potential Modification of this compound |

| Electron Donor Group | Pushes electron density into the π-system | Replacement of Br with -NR₂, -OR |

| π-Conjugated Bridge | Facilitates charge transfer | The indane ring system |

| Electron Acceptor Group | Pulls electron density from the π-system | Functionalization with -NO₂, -CN |

| Asymmetric Structure | Necessary for second-order NLO effects | Chiral resolution or asymmetric synthesis |

Role in Catalysis Research

Currently, there is a lack of specific research data or scholarly articles detailing the role of this compound as a catalyst or in catalytic systems. The potential for this compound to act as a ligand for transition metal catalysts can be inferred from the general reactivity of thiols. The sulfur atom in the thiol group possesses lone pairs of electrons that can coordinate to metal centers, potentially influencing the catalytic activity and selectivity of the metal complex.

In theory, the indane scaffold could provide steric bulk and conformational rigidity, which are desirable properties in ligand design for asymmetric catalysis. The presence of the bromo-substituent on the aromatic ring could also modulate the electronic properties of the ligand, thereby affecting the performance of the catalyst. However, without experimental evidence, these remain hypothetical applications.

Table 1: Potential, Unverified Catalytic Roles for Thiol-Containing Compounds

| Catalytic Application | General Role of Thiol Ligands |

| Cross-Coupling Reactions | Stabilization of metal catalysts (e.g., Palladium, Nickel) and modulation of their reactivity. |

| Hydroformylation | Influencing the regioselectivity and enantioselectivity of the reaction. |

| Hydrogenation | Modification of metal surfaces or formation of discrete molecular catalysts. |

It is crucial to reiterate that the above table represents general applications of thiol-containing ligands and there is no specific data confirming the use of this compound in these contexts.

Future Directions and Unexplored Avenues in this compound Research

The limited availability of research on this compound suggests that its chemical properties and potential applications are largely unexplored. Future research could venture into several promising areas:

Synthesis and Characterization of Metal Complexes: A foundational research direction would be the synthesis and full characterization of coordination complexes of this compound with various transition metals. This would involve determining their structural and electronic properties through techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry.

Screening in Catalytic Reactions: Once synthesized, these metal complexes could be screened for catalytic activity in a range of important organic transformations. This could include reactions where thiol ligands have shown promise, such as Suzuki-Miyaura or Heck cross-coupling reactions.

Development of Novel Chiral Ligands: The indane backbone of this compound presents an opportunity for the development of novel chiral ligands. Resolution of racemic mixtures or asymmetric synthesis of the enantiomerically pure thiol could lead to new catalysts for asymmetric synthesis, a field of significant industrial and academic importance.

Materials Science Applications: The thiol group is well-known for its ability to bind to gold and other noble metal surfaces. Future research could explore the use of this compound in the formation of self-assembled monolayers (SAMs) on such surfaces. The bromo-substituent could serve as a handle for further functionalization, enabling the creation of tailored surfaces with specific chemical or physical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2,3-dihydro-1H-indene-1-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves thiolation of a brominated dihydroindenol precursor. For example, a Mitsunobu reaction or nucleophilic substitution with thiolating agents (e.g., thiourea) under anhydrous conditions can introduce the thiol group. Reaction temperature (40–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the thiol derivative .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the thiol proton (δ ~1.5–2.5 ppm, broad) and bromine-induced deshielding effects on adjacent carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHBrS).

- FT-IR : Stretching frequencies for S-H (~2550 cm) and C-Br (~550 cm) bonds.

Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-dissolve in DMSO for biological assays to avoid precipitation.

- Stability : Susceptible to oxidation; store under inert gas (N or Ar) at –20°C. Add antioxidants (e.g., BHT) to solutions for long-term storage. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How does the electronic environment of the thiol group in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The thiol group acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Bromine at the 6-position enhances electrophilicity, enabling selective C–S bond functionalization. Use ligands like XPhos to stabilize intermediates and suppress β-hydride elimination. Kinetic studies (e.g., via in situ F NMR with fluorinated substrates) can map reaction pathways .

Q. What computational strategies are effective in predicting the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cysteine proteases).

- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (AMBER or GROMACS).

- QSAR Models : Corrogate steric (e.g., bromine’s van der Waals volume) and electronic (thiol pKa) descriptors with inhibitory IC values .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines with standardized protocols.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results.

- Batch Consistency : Compare activity across synthetic batches; impurities >2% (e.g., oxidized disulfide byproducts) can significantly alter outcomes .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during thiolation, followed by cleavage.

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-mediated couplings to induce enantioselectivity.

- HPLC Resolution : Separate enantiomers via chiral stationary phases (e.g., Chiralpak IA) and confirm purity by CD spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.